molecular formula C15H13FN2OS B7462471 (E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one

(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one

Cat. No. B7462471
M. Wt: 288.3 g/mol
InChI Key: ZJADMHQTNOITON-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as AZT and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of AZT involves the inhibition of various enzymes and signaling pathways. AZT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. AZT has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
AZT has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators and to inhibit the growth of cancer cells. AZT has also been found to improve cognitive function and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using AZT in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various research applications. However, one of the limitations of using AZT is its potential toxicity. It is important to use AZT in appropriate concentrations to avoid any adverse effects.

Future Directions

There are several future directions for the research on AZT. One area of interest is the development of AZT-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the investigation of the potential side effects of AZT and the development of strategies to minimize these effects. Additionally, the development of new synthesis methods for AZT could lead to the production of more efficient and cost-effective compounds.

Synthesis Methods

The synthesis of AZT involves the condensation of 2-(4-fluorophenyl)-1,3-thiazol-4-amine and (E)-3-(azetidin-1-yl)prop-2-en-1-one in the presence of a suitable base. The reaction yields AZT as a yellow solid, which can be purified by recrystallization.

Scientific Research Applications

AZT has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antimicrobial properties. AZT has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c16-12-4-2-11(3-5-12)15-17-13(10-20-15)6-7-14(19)18-8-1-9-18/h2-7,10H,1,8-9H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJADMHQTNOITON-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C=CC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C1)C(=O)/C=C/C2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one

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